molecular formula C16H26N2O3S B14951566 1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine

1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine

Cat. No.: B14951566
M. Wt: 326.5 g/mol
InChI Key: MWSABDMRGTWIHF-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a sulfonyl group attached to a methoxyphenyl ring and a piperazine core substituted with a methylbutyl group. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzenesulfonyl chloride and 4-(3-methylbutyl)piperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, under basic conditions using a base such as triethylamine or sodium hydroxide.

    Procedure: The 3-methoxybenzenesulfonyl chloride is added dropwise to a solution of 4-(3-methylbutyl)piperazine in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions vary from room temperature to elevated temperatures, depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: Its potential pharmaceutical properties are explored for developing new drugs, particularly in the fields of neurology and psychiatry.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group and piperazine core play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[(3-Methoxyphenyl)sulfonyl]-4-(3-methylbutyl)piperazine can be compared with other similar compounds, such as:

  • 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine
  • 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine
  • 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(3-methylbutyl)piperazine

InChI

InChI=1S/C16H26N2O3S/c1-14(2)7-8-17-9-11-18(12-10-17)22(19,20)16-6-4-5-15(13-16)21-3/h4-6,13-14H,7-12H2,1-3H3

InChI Key

MWSABDMRGTWIHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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